molecular formula C11H9NO2S B1370157 2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid

2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B1370157
M. Wt: 219.26 g/mol
InChI Key: YXSMBJUJQJIGFA-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid (IUPAC name: 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and an acetic acid moiety at position 4. Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol and CAS number 859482-70-5 . The compound is a white to off-white powder, sparingly soluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO). Its synthesis typically involves cyclocondensation reactions of thiosemicarbazides or thiazolidinone precursors, as reported in studies on structurally related thiazole derivatives .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C11H9NO2S/c13-10(14)6-9-7-12-11(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)

InChI Key

YXSMBJUJQJIGFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
  • Structure : Incorporates a 4-methylphenyl group at position 4 and a phenyl group at position 2 of the thiazole ring.
  • Molecular Formula: C₁₈H₁₅NO₂S (309.38 g/mol).
  • Properties : Melting point 165–167°C , higher logP (4.153 ) than the parent compound due to increased hydrophobicity from the methyl group .
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies targeting inflammation or metabolic disorders.
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid
  • Structure: Features a phenylamino substituent at position 2.
  • Molecular Formula : C₁₇H₁₃N₂O₂S (317.36 g/mol ).
  • Applications : Investigated for kinase inhibition or as a precursor for anticancer agents .

Functional Group Modifications

2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid (MMTA)
  • Structure : Contains a thiol (-SH) group at position 2 and a methyl group at position 3.
  • Molecular Formula: C₆H₇NO₂S₂ (197.25 g/mol).
  • Properties : The thiol group increases reactivity, enabling disulfide bond formation (e.g., in prodrug design).
  • Applications : Used in chelating agents or enzyme inhibitors targeting cysteine proteases .
GW501516 (2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid)
  • Structure: Includes a trifluoromethylphenyl group and a methylsulfanyl-phenoxy chain.
  • Molecular Formula: C₂₁H₁₈F₃NO₃S₂ (477.49 g/mol).
  • Properties : High lipophilicity (logP > 5) and potent PPAR-δ/β agonism (EC₅₀ = 1 nM).
  • Applications : Studied for metabolic syndrome and dyslipidemia .

Pharmacologically Active Derivatives

TTP399 (2-[[2-[[cyclohexyl-(4-propoxy-cyclohexyl)-carbamoyl]-amino]-1,3-thiazol-5-yl]-sulfanyl]-acetic acid)
  • Structure : A sulfanyl-linked thiazole with cyclohexyl-carbamoyl substituents.
  • Molecular Formula : C₂₁H₃₃N₃O₄S₂ (455.6 g/mol ).
  • Properties : Insoluble in water; melting point 206–207°C .
  • Applications : Glucokinase activator with antihyperglycemic effects in type 2 diabetes .
Antihyperglycemic Thiazolidinone Derivatives
  • Example: 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid.
  • Synthesis : Cyclization with thiomalic acid under ZnCl₂ catalysis.
  • Activity : Reduces blood glucose by 30–45% in alloxan-induced diabetic rats .

Comparative Analysis Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Substituents
2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid C₁₁H₉NO₂S 219.26 N/A 2.1 Phenyl, acetic acid
2-[4-(4-Methylphenyl)-2-phenyl-... C₁₈H₁₅NO₂S 309.38 165–167 4.15 4-Methylphenyl, phenyl
GW501516 C₂₁H₁₈F₃NO₃S₂ 477.49 N/A >5 Trifluoromethylphenyl, methylsulfanyl
TTP399 C₂₁H₃₃N₃O₄S₂ 455.60 206–207 3.8 Cyclohexyl-carbamoyl, sulfanyl

Research Findings and Trends

  • Substituent Effects : Addition of electron-withdrawing groups (e.g., -CF₃ in GW501516) enhances receptor binding affinity, while hydrophilic groups (e.g., -COOH in the parent compound) improve aqueous solubility .
  • Synthetic Flexibility : Thiazole-acetic acid derivatives are amenable to diverse modifications, enabling optimization for pharmacokinetics (e.g., TTP399’s sulfanyl group enhances metabolic stability) .
  • Therapeutic Potential: Structural analogues show promise in diabetes (TTP399), cancer (thiazolidinones), and inflammation (PPAR agonists), underscoring the scaffold’s versatility .

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